molecular formula C8H8N4O4 B14209201 6,7-Dimethoxypteridine-2,4(1H,3H)-dione CAS No. 628298-98-6

6,7-Dimethoxypteridine-2,4(1H,3H)-dione

Cat. No.: B14209201
CAS No.: 628298-98-6
M. Wt: 224.17 g/mol
InChI Key: XJLSWGOCXPVVSG-UHFFFAOYSA-N
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Description

6,7-Dimethoxypteridine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pteridine core substituted with methoxy groups at positions 6 and 7, and two ketone groups at positions 2 and 2. The pteridine skeleton consists of fused pyrimidine and pyrazine rings, which confer unique electronic properties critical for applications in organic semiconductors and pharmaceuticals. The methoxy substituents are electron-donating groups that enhance solubility and influence reactivity, making this compound a versatile intermediate in synthetic chemistry .

Properties

CAS No.

628298-98-6

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

6,7-dimethoxy-1H-pteridine-2,4-dione

InChI

InChI=1S/C8H8N4O4/c1-15-6-7(16-2)10-4-3(9-6)5(13)12-8(14)11-4/h1-2H3,(H2,10,11,12,13,14)

InChI Key

XJLSWGOCXPVVSG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(NC(=O)NC2=O)N=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxypteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6,7-dimethoxypyrimidine with formic acid or formamide, leading to the formation of the pteridine ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxypteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxypteridine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxypteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups can enhance its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight
6,7-Dimethoxypteridine-2,4(1H,3H)-dione Pteridine -OCH₃ (6,7) C₁₀H₁₀N₄O₄ 266.21
6,7-Diphenylpteridine-2,4(1H,3H)-dione Pteridine -Ph (6,7) C₁₈H₁₂N₄O₂ 316.31
7,8-Dimethylalloxazine Benzo[g]pteridine -CH₃ (7,8) C₁₂H₁₀N₄O₂ 242.23
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Pyrimidine -NH₂ (6), -CH₃ (1,3) C₆H₉N₃O₂ 155.15
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Quinazoline -OCH₃ (6,7) C₁₀H₁₀N₂O₄ 238.20

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy groups in the target compound enhance solubility and electronic conjugation compared to phenyl groups in 6,7-diphenylpteridine, which may reduce solubility but improve thermal stability (m.p. 321–323°C for the diphenyl derivative) .
  • In contrast, pyrimidine-based compounds (e.g., 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) lack the fused pyrazine ring, reducing aromaticity and altering hydrogen-bonding capacity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Notable Properties
This compound Not reported Moderate (polar solvents) High electron mobility due to methoxy groups
6,7-Diphenylpteridine-2,4(1H,3H)-dione 321–323 Low (nonpolar solvents) Thermally stable, grey solid
7,8-Dimethylalloxazine Not reported Low (aqueous) Luminescent properties
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Not reported High (polar solvents) Multiple H-bond donors (NH₂, C=O)

Key Observations :

  • Thermal Stability : The diphenyl derivative’s high melting point (321–323°C) suggests stronger intermolecular interactions (e.g., π-π stacking) compared to methoxy-substituted analogs .
  • Solubility: Methoxy groups improve polar solubility, whereas phenyl and benzo-fused systems favor nonpolar environments.

Key Observations :

  • Synthetic Efficiency : The diphenyl pteridine derivative’s low yield (30%) highlights challenges in pteridine synthesis, whereas quinazoline derivatives benefit from reusable catalysts like MCM-41 .
  • Pharmaceutical Relevance : Quinazoline derivatives are prioritized for drug synthesis (e.g., antihypertensives), while pteridines are explored for electronic applications .

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